6-Benzoxazoleacetic acid, 2-phenyl-
Description
6-Benzoxazoleacetic acid, 2-phenyl- is a benzoxazole derivative featuring a phenyl substituent at position 2 and an acetic acid group at position 5. Benzoxazole is a heterocyclic aromatic compound with a fused benzene and oxazole ring, where the oxygen atom contributes to its electronic properties and reactivity.
Properties
CAS No. |
62143-69-5 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
WZZFSFRRNAKILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyl-6-phenylbenzothiazole (CAS 107559-02-4)
- Molecular Formula : C₁₄H₁₁NS
- Molecular Weight : 225.31 g/mol
- Key Features: Replaces benzoxazole’s oxygen with sulfur (benzothiazole core). No direct biological data is provided in the evidence, but benzothiazoles are known for antitumor and antimicrobial activities .
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic Acid (CAS 34200-00-5)
- Molecular Formula: C₁₀H₉NO₄
- Molecular Weight : 207.18 g/mol
- Key Features: Features a benzoisoxazole core with a methoxy group at position 6 and an acetic acid at position 3.
Benzeneacetamide (CAS 103-81-1)
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Features : A simpler structure lacking the benzoxazole ring. The amide group confers rigidity and hydrogen-bonding capacity, but absence of the heterocyclic ring reduces aromatic interactions critical for receptor binding .
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| 6-Benzoxazoleacetic acid, 2-phenyl- | ~261.26 | ~2.5 (estimated) | Moderate | Phenyl (C₆H₅), acetic acid |
| 2-Methyl-6-phenylbenzothiazole | 225.31 | 3.8 | Low | Phenyl, methyl |
| 2-(6-Methoxybenzoisoxazol-3-yl)acetic acid | 207.18 | ~1.2 | High | Methoxy, acetic acid |
| Benzeneacetamide | 135.16 | 0.9 | High | Amide |
<sup>*</sup>LogP values estimated based on structural analogs in the literature.
Key Research Findings
Synthetic Flexibility : Benzoxazole cores are synthetically versatile. For example, describes multi-step protocols for functionalizing benzoxazole with oxadiazole moieties, suggesting similar strategies could apply to 6-benzoxazoleacetic acid derivatives .
Bioactivity Trends : Substitution at position 2 (phenyl vs. methyl) significantly impacts lipophilicity and target engagement. Phenyl groups improve binding to aromatic residues in enzymes, while methyl groups reduce steric hindrance .
Solubility vs. Potency : Acetic acid substituents (as in 6-benzoxazoleacetic acid) balance solubility and potency, whereas benzothiazoles (e.g., 2-methyl-6-phenylbenzothiazole) prioritize membrane permeability over aqueous solubility .
Preparation Methods
Cyclization-Oxidation of Acetamide Precursors
A key method involves the cyclization-oxidation of N-(2-hydroxyphenyl)-2-arylacetamide derivatives under acidic conditions. This approach leverages deep eutectic solvents (DES) and cuprous salts as catalysts to achieve high yields.
Mechanism:
-
Activation: Acidic DES (e.g., ChCl/oxalic acid) activates the acetamide precursor, facilitating intramolecular cyclization.
-
Cyclization: Formation of a benzoxazole intermediate via dehydration and aromatization.
-
Oxidation: Cu(I) catalysts oxidize the intermediate to the target compound using atmospheric oxygen.
Advantages:
-
Green Chemistry: DES and Cu salts are reusable, reducing waste and costs.
-
High Yield: Reported yields exceed 80% under optimized conditions.
Limitations:
-
Substrate Dependency: Requires pre-functionalized acetamide precursors.
Nucleophilic Aromatic Substitution (SNAr)
For derivatives with electron-deficient benzoxazole rings, SNAr reactions introduce substituents at position 6.
Example:
-
Halogenation: Bromination of 2-phenylbenzoxazole at position 6.
-
Displacement: Reaction with ethyl glycinate under basic conditions to form the acetic acid ester.
Conditions:
Esterification of Benzoxazole Acids
Direct esterification of 6-benzoxazoleacetic acid derivatives with ethanol in the presence of acid catalysts.
Steps:
-
Activation: Protonation of the carboxylic acid group.
-
Nucleophilic Attack: Ethanol attacks the activated carbonyl.
Conditions:
Yield: High (>90%) for simple esters.
Comparative Analysis of Methods
Key Challenges and Solutions
-
Regioselectivity: Position 6 substitution requires directing groups (e.g., electron-withdrawing groups at position 2).
-
Catalyst Recycling: DES/Cu systems enable multiple reuse cycles, enhancing cost efficiency.
-
Purification: Column chromatography or recrystallization is often necessary to isolate pure products.
Case Study: Synthesis via Cyclization-Oxidation
Example from Patent CN112961116B:
-
Precursor: N-(2-Hydroxyphenyl)-2-phenylacetamide.
-
Conditions: ChCl/oxalic acid (1:2), CuI (25 mol%), 60°C, 30 min.
-
Yield: 85% after extraction with ethyl acetate.
-
Purification: Recrystallization from ethanol.
Mechanistic Insight:
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-6-benzoxazoleacetic acid derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminophenol with carboxylic acid derivatives. Key approaches include:
- Acid-Catalyzed Cyclocondensation : Reacting 2-aminophenol with phenylacetic acid derivatives under acidic conditions (e.g., poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) as a catalyst) to form the benzoxazole core .
- Multistep Functionalization : Introducing the acetic acid side chain via ester hydrolysis or nucleophilic substitution after benzoxazole ring formation. For example, methyl esters of benzoxazoleacetic acid derivatives can be hydrolyzed using NaOH/EtOH .
- Oxidative Coupling : Using aldehydes or ketones with 2-aminophenol in the presence of oxidants like MnO₂ to form intermediates, followed by side-chain modification .
Q. How can researchers characterize the structural integrity of 2-phenyl-6-benzoxazoleacetic acid derivatives?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons in benzoxazole appear as distinct multiplets (δ 7.1–8.3 ppm) .
- HRMS : Validate molecular weight (e.g., HRMS (M⁺) for 6-fluoro derivatives: Calculated 211.2160, Found 211.2231) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid derivatives) .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1850211/1850212 in ) resolves bond angles and confirms stereochemistry.
- Chromatography : TLC (e.g., CH₂Cl₂/hexane, Rf = 0.5) monitors reaction progress .
Advanced Research Questions
Q. What strategies can optimize reaction yields in the cyclocondensation step?
Methodological Answer:
- Catalyst Selection : Heterogeneous catalysts like PEG-SO₃H improve yields (75–85%) by enhancing proton transfer and reducing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while reflux conditions accelerate kinetics .
- Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .
- Substrate Purity : Pre-purify 2-aminophenol to avoid competing reactions (e.g., oxidation to quinones) .
Q. How should researchers resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-Validation : Combine NMR with X-ray crystallography to confirm ambiguous peaks (e.g., distinguishing N- vs. S-substituted isomers) .
- Computational Modeling : DFT calculations predict ¹³C chemical shifts and optimize geometric parameters for comparison with experimental data .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed esters or unreacted starting materials) .
Q. What in vivo models evaluate anti-inflammatory activity of 2-phenyl-6-benzoxazoleacetic acid derivatives?
Methodological Answer:
- Rat Ulcerative Colitis (UC) Model : Compounds are administered orally, with efficacy assessed via colon length, histopathology, and cytokine levels (e.g., TNF-α reduction). Benoxaprofen analogs show dual COX/LOX inhibition, accelerating mucosal healing .
- Dosage Optimization : Dose-response studies (e.g., 10–50 mg/kg) identify therapeutic windows while monitoring renal toxicity (common in NSAIDs) .
- Mechanistic Studies : ELISA or Western blotting quantify COX-2/5-LOX inhibition in tissue homogenates .
Q. How do structural modifications influence the pharmacological activity of benzoxazoleacetic acid derivatives?
Methodological Answer:
- Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., -Cl at position 6) enhances metabolic stability but may reduce solubility .
- Azo Prodrug Design : Linking to 5-aminosalicylic acid via azo bonds (e.g., 5-[4-(benzoxazol-2-yl)phenylazo]-2-hydroxybenzoic acid) improves colon-specific drug release .
- Steric Effects : Bulky substituents on the phenyl ring (e.g., 3,4,5-trimethoxy) increase receptor affinity but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
